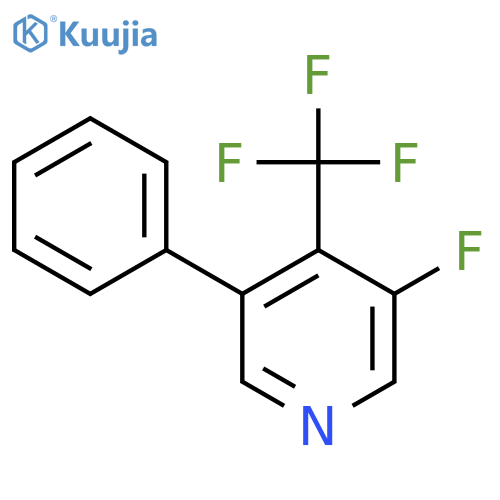Cas no 1806378-50-6 (3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine)

1806378-50-6 structure
商品名:3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine
CAS番号:1806378-50-6
MF:C12H7F4N
メガワット:241.18429684639
CID:4906854
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H7F4N/c13-10-7-17-6-9(11(10)12(14,15)16)8-4-2-1-3-5-8/h1-7H
- InChIKey: ZZLDWJIIVQWZAH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=CC=1C1C=CC=CC=1)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 247
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004530-250mg |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine |
1806378-50-6 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029004530-1g |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine |
1806378-50-6 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
| Alichem | A029004530-500mg |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine |
1806378-50-6 | 95% | 500mg |
$1,786.10 | 2022-03-31 |
3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1806378-50-6 (3-Fluoro-5-phenyl-4-(trifluoromethyl)pyridine) 関連製品
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
